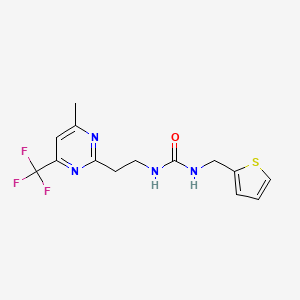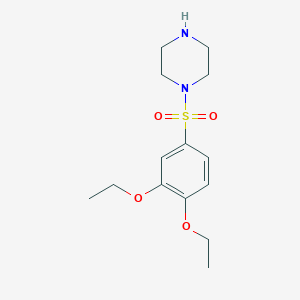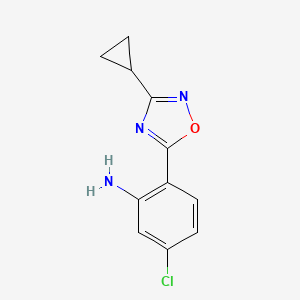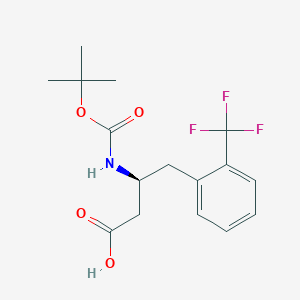
2-(2-Chloropropanamido)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloropropanamido)thiophene-3-carboxamide, also known as 2CPTC, is an organosulfur compound that has been studied extensively in the scientific community due to its potential applications in various areas. This compound has been found to be useful in the synthesis of other compounds, as well as its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Compounds similar to 2-(2-Chloropropanamido)thiophene-3-carboxamide have been explored for their antimicrobial properties. For instance, derivatives of thiophene carboxamide have demonstrated significant antibacterial activities against E. coli, showcasing their potential as antibacterial agents. The study involved the synthesis and characterization of these compounds and their metal complexes, revealing that some metal complexes exhibit enhanced activity compared to the parent compounds (Aktan et al., 2017). Moreover, other research has emphasized the synthesis of Schiff bases from thiophene carboxamide derivatives, highlighting their antimicrobial screening and demonstrating their efficacy against various microorganisms (Arora et al., 2013).
Antioxidant and Anti-inflammatory Activities
Research into thiophene carboxamide derivatives has also unveiled their potential antioxidant and anti-inflammatory properties. One study synthesized acid chloride derivatives of 2-Amino-N-(3-chlorophenyl)-5, 6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxamide and screened them for in vitro anti-inflammatory and antioxidant activities, showing promising results comparable to ibuprofen and ascorbic acid, respectively (Kumar et al., 2008).
Anticancer Research
The exploration of thiophene carboxamide derivatives in anticancer research has led to the synthesis of new compounds with potential inhibitory activity against various cancer cell lines. A study synthesized 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives and tested them for cytotoxicity, revealing that certain derivatives exhibit good inhibitory activity, especially those containing thiazolidinone rings or thiosemicarbazide moieties (Atta & Abdel‐Latif, 2021).
Enzyme Inhibition for Neurodegenerative Disorders
Thiophene carboxamide derivatives have been studied for their potential as enzyme inhibitors, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases such as Alzheimer's. A study described the design, synthesis, and evaluation of thiophene-2-carboxamide Schiff base derivatives, demonstrating that some compounds effectively inhibit these enzymes, offering a foundation for developing treatments for neurodegenerative disorders (Kausar et al., 2021).
Propiedades
IUPAC Name |
2-(2-chloropropanoylamino)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-4(9)7(13)11-8-5(6(10)12)2-3-14-8/h2-4H,1H3,(H2,10,12)(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSBMDAZHNHZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CS1)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide](/img/structure/B2774296.png)



![N-[2,2-bis(furan-2-yl)ethyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B2774303.png)
![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

